
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a dichlorophenyl group, a morpholine ring, and a butyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride typically involves multiple steps:
Formation of the naphthalenecarboxylic acid derivative: This can be achieved through Friedel-Crafts acylation of naphthalene.
Introduction of the dichlorophenyl group: This step may involve halogenation reactions followed by coupling reactions.
Formation of the butyl ester linkage: Esterification reactions are used to introduce the butyl ester group.
Incorporation of the morpholine ring: This can be achieved through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form through acid-base reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride can undergo various chemical reactions:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride may have various scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene structures.
Dichlorophenyl compounds: Compounds containing dichlorophenyl groups.
Morpholine-containing compounds: Compounds with morpholine rings.
Uniqueness
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
119585-18-1 |
|---|---|
Molecular Formula |
C25H26Cl3NO3 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-4-morpholin-4-ylbutyl] naphthalene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H25Cl2NO3.ClH/c26-20-8-9-22(24(27)16-20)19(10-11-28-12-14-30-15-13-28)17-31-25(29)23-7-3-5-18-4-1-2-6-21(18)23;/h1-9,16,19H,10-15,17H2;1H |
InChI Key |
GQECROJAFHTUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(COC(=O)C2=CC=CC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


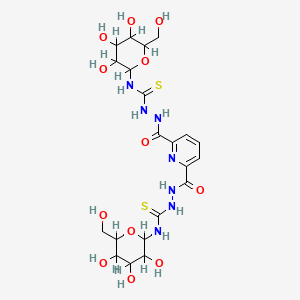
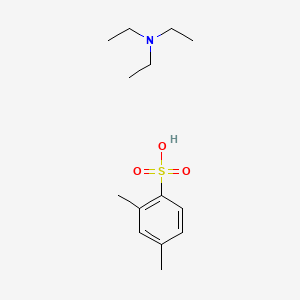
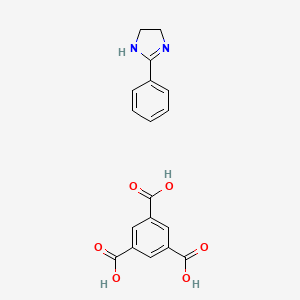


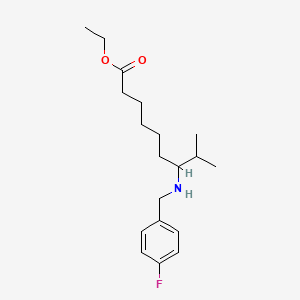
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
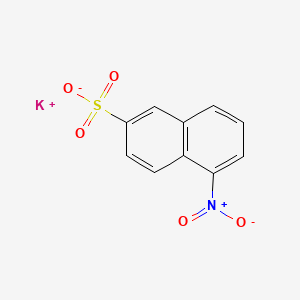
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
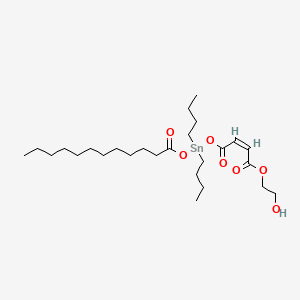
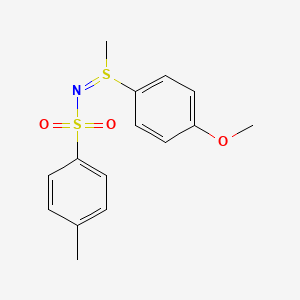

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)

